molecular formula C23H15F2N3 B2494914 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-02-0

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2494914
CAS RN: 866345-02-0
M. Wt: 371.391
InChI Key: LVYDTLMEWNEDOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives involves multicomponent reactions catalyzed by L-proline, offering a metal-free approach with good to excellent yields. Such methods exemplify the efficient construction of the pyrazoloquinoline core, applicable to a broad range of aldehydes (Karamthulla et al., 2014). Additionally, the use of diammonium hydrogen phosphate as a catalyst in water has been reported for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline diones, highlighting a green chemistry approach (Wu et al., 2010).

Molecular Structure Analysis

Studies on similarly substituted benzo[h]pyrazoloquinolines reveal intricate supramolecular structures. For instance, molecules of certain derivatives are linked into chains by hydrogen bonds and into sheets by π-π stacking interactions, demonstrating the significance of molecular packing and intermolecular interactions in defining the structural characteristics of these compounds (Díaz et al., 2010).

Chemical Reactions and Properties

Reactivity patterns of pyrazoloquinoline derivatives include the formation of hydrogen-bonded tetramers and framework structures through a combination of hydrogen bonds and π-π interactions. Such properties underline the versatility and reactivity of the pyrazoloquinoline scaffold in forming diverse supramolecular assemblies (Portilla et al., 2005).

Physical Properties Analysis

The crystallographic analysis of pyrazoloquinoline derivatives provides insights into their solid-state structures, which are crucial for understanding their physical properties. For example, studies reveal weak intermolecular interactions that influence the material's properties, such as melting points, solubility, and stability (Szlachcic & Stadnicka, 2010).

Chemical Properties Analysis

The chemical properties of pyrazoloquinoline derivatives are marked by their reactivity towards various chemical reagents, leading to a diverse range of functionalized compounds. For instance, the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines highlights the compound's versatile chemical reactivity and potential for further functionalization (Szlachcic et al., 2017).

Scientific Research Applications

Green Chemistry and Synthetic Methods

The synthesis of structurally complex heterocyclic ortho-quinones, including pyrazolo[3,4-b]quinoline derivatives, is facilitated through L-proline-catalyzed reactions. These methods emphasize high atom economy, generating multiple bonds and rings in a single operation, highlighting environmental benefits like short reaction times, excellent yields, and simplified purification processes (Rajesh et al., 2011).

Molecular Structure and Supramolecular Aggregation

Studies on the effect of substitution on the supramolecular aggregation of dihydrobenzopyrazoloquinolines reveal intricate hydrogen bonding patterns and pi-interactions, leading to various dimensional structures. These findings are crucial for understanding the molecular packing and potential applications in material science (Portilla et al., 2005).

Photoluminescence Applications

Quinoxaline derivatives, including pyrazolo[3,4-b]quinoline derivatives, are investigated for their suitability as chromophores in photoluminescence applications. The synthesis and study of their electrochemical and photophysical properties contribute to understanding their potential in light-emitting devices (Mancilha et al., 2006).

Pharmaceutical Applications

Research into quinoxaline derivatives' pharmacological properties includes the synthesis and evaluation of novel isoxazolequinoxaline derivatives as potential anti-cancer drugs. Such studies encompass synthesis, crystal structure analysis, and docking studies to predict their efficacy against specific proteins (Abad et al., 2021).

Chemical Sensing

The development of fluorochromes based on quinoline-benzimidazole conjugates demonstrates the ability to sense picric acid selectively and sensitively. This highlights the utility of pyrazolo[3,4-b]quinoline derivatives in developing novel sensors for environmental and safety applications (Jiang et al., 2019).

properties

IUPAC Name

5-benzyl-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-8-6-16(7-9-17)22-20-14-28(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)27-26-22/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDTLMEWNEDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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